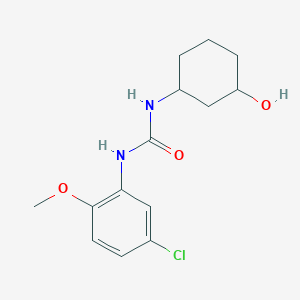
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea" is not directly studied in the provided papers. However, the papers do provide insights into related compounds and analytical methods that could be relevant for the analysis of similar urea derivatives. For instance, paper discusses the stability and decomposition of chlormerodrin, a compound that also contains a methoxyphenyl urea structure, which could provide indirect information about the stability of similar compounds.
Synthesis Analysis
The synthesis of urea derivatives is not explicitly covered in the provided papers. However, paper describes the metabolism of a carcinostatic urea derivative by rat liver microsomes, which involves various hydroxylation reactions. This information could be extrapolated to hypothesize potential metabolic pathways for the synthesis and degradation of "1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea" in biological systems.
Molecular Structure Analysis
None of the provided papers directly analyze the molecular structure of "1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea." However, the analytical techniques described in papers , , and , such as high-performance liquid chromatography (HPLC) with electrochemical detection, could potentially be applied to study the molecular structure and characteristics of similar compounds.
Chemical Reactions Analysis
Paper provides insights into the decomposition of chlormerodrin in aqueous solutions, which involves the transformation of a methoxy group to a hydroxy group. This could suggest that "1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea" may undergo similar hydrolytic reactions under certain conditions, leading to the formation of hydroxylated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea" are not discussed in the provided papers. However, the methodologies described in papers , , , and for the analysis of various phenolic and urea compounds in biological fluids could be adapted to determine the physical and chemical properties of similar compounds, including solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Solvatochromic Fluorescence Probes
N-Acylureido functionality, similar to that found in 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea, acts as an acceptor substituent in solvatochromic fluorescence probes. These probes exhibit strong solvatochromism, correlating their emission maxima with solvent anion-stabilizing properties. This characteristic enables the detection of analytes with high acceptor numbers, such as alcohols and carboxylic acids, and specific ions like fluoride ions through strong hydrogen bonding interactions C. Bohne, H. Ihmels, M. Waidelich, Chang Yihwa, 2005.
Electro-Fenton Degradation
The compound has been referenced in studies related to the Electro-Fenton degradation process, particularly concerning antimicrobials like triclosan and triclocarban. Although not the direct subject of the study, similar urea compounds have been degraded by Electro-Fenton systems, showcasing the process's effectiveness in breaking down complex organic molecules into less harmful substances I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007.
Unfolding of Heterocyclic Ureas
Research into heterocyclic ureas, which share structural motifs with 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea, has shown these compounds can unfold to form multiply hydrogen-bonded complexes. This property is significant for understanding the molecular behavior of ureas in various solvents and conditions, potentially aiding in the development of new materials or chemical sensors P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001.
Photodegradation and Hydrolysis
Studies have explored the photodegradation and hydrolysis of substituted urea pesticides, which could be analogous to the reactions of 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea under environmental conditions. Understanding these processes is crucial for assessing the environmental impact and degradation pathways of such compounds G. Gatidou, E. Iatrou, 2011.
Antioxidant Properties in Cardiac Protection
Research into antioxidants for cardiac protection has identified compounds with structures similar to 1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea. These studies demonstrate the potential of such compounds to scavenge free radicals, thereby reducing myocardial infarct size in animal models. This suggests potential applications in reducing oxidative stress and protecting heart tissue during ischemic events K. Hashimoto, Shinya Minatoguchi, Y. Hashimoto, Ningyuan Wang, X. Qiu, K. Yamashita, Y. Uno, M. Arai, Y. Nishida, G. Takemura, Toshikazu Suzuki, T. Fujiwara, H. Fujiwara, 2001.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-13-6-5-9(15)7-12(13)17-14(19)16-10-3-2-4-11(18)8-10/h5-7,10-11,18H,2-4,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLQICMDRMPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


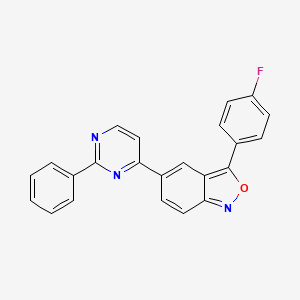
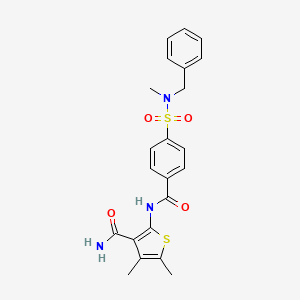
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)
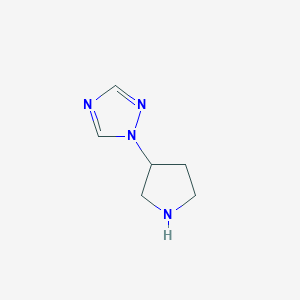
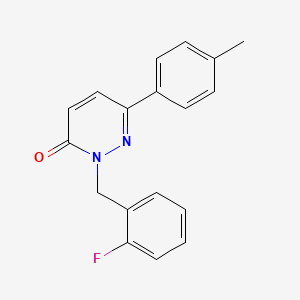
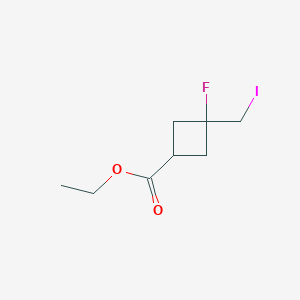

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)
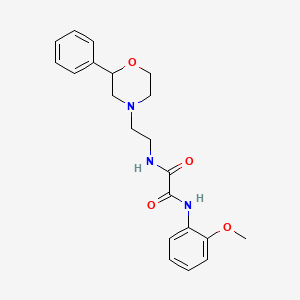
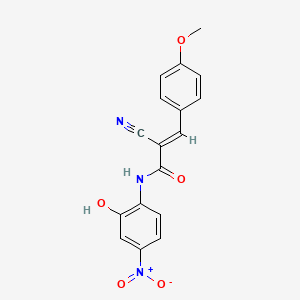
![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B2550067.png)

